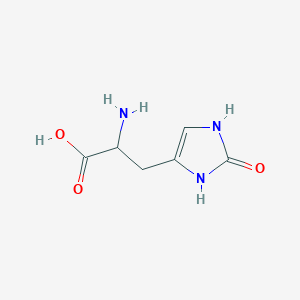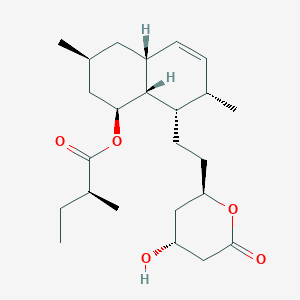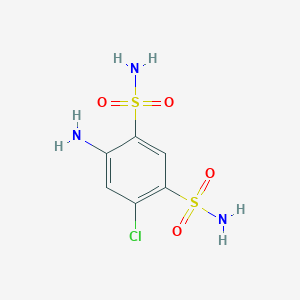
Ivabradine hydrochloride
Descripción general
Descripción
Ivabradine hydrochloride is a unique agent that reduces heart rate without affecting myocardial contractility or vascular tone . It is used to treat adults with chronic heart failure to reduce their risk of hospitalization for worsening heart failure . It is also used in children at least 6 months old who have stable heart failure caused by an enlarged heart .
Synthesis Analysis
This compound can be synthesized by placing ivabradine into a reaction flask with ethyl acetate. After stirring until fully dissolved and cooling down to 010 °C, Hydrogen chloride isopropanol solution (20wt%) is added. A large amount of white solid is precipitated. After stirring for 1 hour, the mixture is filtered, and the filter cake is rinsed with ethyl acetate. The material is then vacuum dried for 15 hours to obtain a white solid pulverized ivabradine .Molecular Structure Analysis
The molecular formula of this compound is C27H37ClN2O5 .Chemical Reactions Analysis
Ivabradine was found to degrade in acid and base hydrolysis .Physical And Chemical Properties Analysis
The molecular weight of this compound is 505.1 g/mol .Aplicaciones Científicas De Investigación
Manejo de la Insuficiencia Cardiaca
En la insuficiencia cardíaca con fracción de eyección reducida, Ivabradine ha demostrado mejorar los resultados clínicos. Reduce eficazmente la frecuencia cardíaca sin afectar la contractilidad miocárdica o el tono vascular, lo que constituye una ventaja significativa sobre los betabloqueantes y los bloqueadores de los canales de calcio. Esta propiedad única ha llevado a su aprobación como terapia adyuvante para la reducción de la frecuencia cardíaca en estos pacientes .
Taquicardia Sinusal Inadecuada
Los pacientes con taquicardia sinusal inadecuada, que a menudo no toleran los betabloqueantes o los bloqueadores de los canales de calcio, pueden beneficiarse de Ivabradine. Proporciona una reducción de la frecuencia cardíaca en estos pacientes, lo que podría mejorar su calidad de vida y controlar los síntomas de manera más eficaz .
Enfermedad de la Arteria Coronaria
El papel de Ivabradine en la enfermedad de la arteria coronaria está relacionado con su capacidad para reducir la frecuencia cardíaca, lo que puede desencadenar episodios isquémicos al provocar un desequilibrio entre la administración y el consumo de oxígeno miocárdico. Al controlar la frecuencia cardíaca, Ivabradine ayuda a prevenir estos episodios y, por lo tanto, desempeña un papel crucial en el tratamiento de la enfermedad de la arteria coronaria .
Investigación sobre el Tratamiento de la Osteoartritis
La investigación ha explorado los efectos de Ivabradine en los condrocitos primarios humanos para investigar su potencial en el tratamiento de la osteoartritis. Si bien este es un campo de estudio emergente, las implicaciones podrían ser significativas para el desarrollo de nuevos tratamientos para esta afección articular común .
Aplicaciones de Cuidados Críticos
En pacientes críticamente enfermos, Ivabradine se ha comparado con propranolol por su eficacia para reducir la frecuencia cardíaca en reposo y durante el ejercicio. Su no inferioridad para evitar la vasoconstricción coronaria mediada por α-adrenérgico lo convierte en una posible alternativa para controlar la frecuencia cardíaca en entornos de cuidados críticos .
Mecanismo De Acción
Target of Action
Ivabradine hydrochloride primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node, which is the natural pacemaker of the heart .
Mode of Action
This compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This inhibition disrupts the If ion current flow, prolonging diastolic depolarization, and ultimately lowering the heart rate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac pacemaker current pathway. By inhibiting the If current in the sinoatrial node, ivabradine slows the diastolic depolarization slope of these cells . This results in a lower heart rate, allowing more blood to flow to the myocardium .
Pharmacokinetics
This compound has a bioavailability of 40% . It is primarily metabolized in the liver, with more than 50% undergoing first-pass metabolism via the CYP3A4 enzyme . The elimination half-life of ivabradine is approximately 2 hours, and it is excreted through both the kidneys and feces .
Result of Action
The primary result of this compound’s action is a reduction in heart rate. This allows more blood to flow to the myocardium, which can reduce the risk of hospitalization for worsening heart failure in adult patients . It is also used for the treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and stability. It has been found that there is no clinically significant effect of ivabradine on the pharmacokinetics of simvastatin, amlodipine, lacidipine, digoxin, warfarin, and aspirin . .
Safety and Hazards
Ivabradine hydrochloride can cause side effects such as slow or irregular heartbeats, high blood pressure, or increased sensitivity to light . It is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Ivabradine hydrochloride has been approved for use in patients with symptoms due to stable heart failure and an ejection fraction of 35% or less to reduce their risk of hospital admission for worsening heart failure . It may also play a role in the treatment of patients with inappropriate sinus tachycardia, who often cannot tolerate beta-blockers and/or calcium channel blockers .
Propiedades
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-ZMBIFBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046913 | |
| Record name | Ivabradine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148849-67-6 | |
| Record name | Ivabradine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivabradine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148849676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivabradine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IVABRADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP19837BZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ivabradine Hydrochloride exert its therapeutic effect?
A1: this compound selectively inhibits the If current in the sinoatrial node, which is responsible for the slow diastolic depolarization phase of pacemaker cells. [, ] This inhibition reduces heart rate without affecting myocardial contractility or ventricular repolarization. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C27H36N2O5 · HCl, and its molecular weight is 509.05 g/mol. []
Q3: Are there spectroscopic techniques used to characterize this compound?
A3: Yes, various spectroscopic techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC) with UV detection, and LC-MS/MS have been employed to analyze this compound in various matrices, including bulk drug, pharmaceutical formulations, and biological samples. [, , , ]
Q4: What are the common challenges associated with this compound formulation?
A4: this compound exhibits polymorphism, meaning it can exist in different crystal forms, each with unique properties that can influence its stability, solubility, and bioavailability. [, , , ] Additionally, amorphous forms of this compound have also been reported. [, ]
Q5: How is the stability of this compound addressed in formulations?
A5: Various approaches have been explored to enhance the stability of this compound, such as:
- Utilizing specific polymorphic forms with enhanced stability characteristics. []
- Developing amorphous forms of this compound. [, ]
- Employing excipients like guar gum to inhibit unwanted crystal transformations and enhance stability. []
Q6: What are some formulation strategies employed to improve the delivery of this compound?
A6: Researchers have investigated different drug delivery systems to enhance the bioavailability and therapeutic efficacy of this compound:
- Buccal Films: These provide a controlled release profile and potentially bypass first-pass metabolism. [, ]
- Floating Pulsatile Pellets/Microspheres: Designed for targeted delivery to the desired site of action in the gastrointestinal tract, these formulations can prolong drug release and potentially improve patient compliance. [, ]
- Vesicular Formulations (Transfersomes and Liposomes): These aim to improve drug encapsulation, stability, and potentially enhance drug delivery across biological membranes. []
Q7: What analytical methods are commonly employed for the quantification of this compound?
A7: Various analytical techniques have been developed and validated for this compound quantification:
- UV Spectrophotometry: A simple and cost-effective method suitable for routine analysis. [, ]
- High-Performance Liquid Chromatography (HPLC): Offers higher sensitivity and selectivity, especially when coupled with UV or mass spectrometry (MS) detection. [, , , , , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): Provides a rapid and visual method for qualitative and quantitative analysis. []
Q8: How is the quality of this compound ensured during development and manufacturing?
A8: Stringent quality control measures are implemented throughout the entire process to guarantee the quality, safety, and efficacy of this compound:
- Raw Material Testing: Purity and quality of the starting materials are rigorously assessed. [, ]
- In-Process Controls: Critical quality attributes are monitored during the manufacturing process. []
- Finished Product Testing: The final product undergoes comprehensive testing to ensure it meets predetermined specifications. [, , ]
Q9: What is known about the pharmacokinetics of this compound?
A9: this compound exhibits linear pharmacokinetics within the therapeutic dose range. [] It is primarily metabolized in the liver and gut wall by cytochrome P450 3A4 (CYP3A4) enzyme, resulting in the formation of an active metabolite, N-desmethyl ivabradine. [, ]
Q10: What preclinical models have been utilized to assess the efficacy of this compound?
A10: Animal models, specifically rats with chronic heart failure induced by abdominal aorta constriction, have been used to evaluate the effects of this compound on myocardial fibrosis. []
Q11: What safety and toxicology data are available for this compound?
A11: this compound has been extensively studied in preclinical and clinical trials, and its safety profile has been established. [, ] Potential long-term effects are continuously monitored through post-marketing surveillance. []
Q12: Does this compound interact with drug transporters?
A12: Ivabradine is a substrate of the P-glycoprotein (P-gp) efflux transporter. Co-administration with P-gp inhibitors may lead to increased Ivabradine plasma concentrations. []
Q13: How does this compound affect drug-metabolizing enzymes?
A13: Ivabradine is primarily metabolized by CYP3A4. Co-administration with CYP3A4 inhibitors can significantly increase Ivabradine plasma levels. Conversely, CYP3A4 inducers can decrease Ivabradine exposure. []
Q14: Is there any information available regarding the environmental impact of this compound?
A14: While the provided research primarily focuses on pharmaceutical aspects, responsible waste management practices during manufacturing and disposal are crucial to minimize potential environmental impact. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



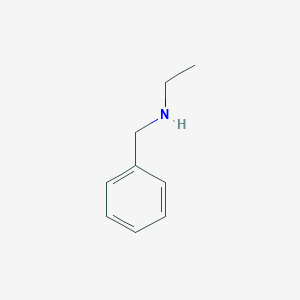

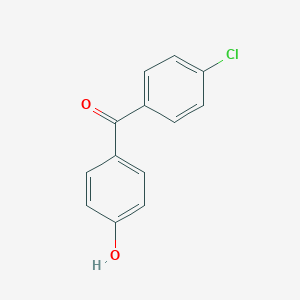
![Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194594.png)
![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)
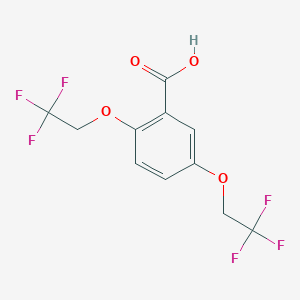
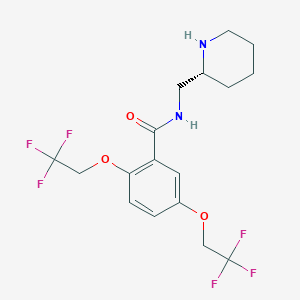
![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)


